molecular formula C10H16N2O B2664740 (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248199-15-5

(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2664740
CAS No.: 2248199-15-5
M. Wt: 180.251
InChI Key: XMRQQITVKSVBTE-QMMMGPOBSA-N
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Description

(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(6-Hydroxypyridin-3-yl)-2-methylpropan-1-amine
  • (2S)-3-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine
  • (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Uniqueness

What sets (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine apart from similar compounds is its methoxy group, which can influence its reactivity, solubility, and biological activity. This unique structural feature makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2S)-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQITVKSVBTE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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